Triphenylmethyl sodium

Organometallic chemistry Base strength comparison Carbanion stability

Triphenylmethyl sodium (Ph₃CNa, CAS 4303-71-3) is a resonance-stabilized carbanion reagent that uniquely combines high thermodynamic basicity (pKa ~31-33) with substantially attenuated nucleophilicity due to steric shielding from three phenyl rings. This profile enables controlled anionic polymerization of nonpolar monomers (styrene, butadiene) where n-BuLi causes uncontrolled propagation, and selective enolate formation from sterically hindered esters unreactive toward NaOEt. Supplied as a deep red ethereal solution under inert atmosphere. For narrow-MWD block copolymers and selective deprotonation without nucleophilic side reactions, Ph₃CNa is the differentiated choice.

Molecular Formula C19H15Na
Molecular Weight 266.3 g/mol
CAS No. 4303-71-3
Cat. No. B8767663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylmethyl sodium
CAS4303-71-3
Molecular FormulaC19H15Na
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[Na+]
InChIInChI=1S/C19H15.Na/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1
InChIKeyUJTRRNALUYKHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / 100 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylmethyl Sodium (CAS 4303-71-3): A Sterically Encumbered Carbanion Source for Controlled Anionic Chemistry


Triphenylmethyl sodium (trityl sodium, Ph₃CNa, CAS 4303-71-3) is a resonance-stabilized organosodium carbanion reagent with a molecular weight of 266.32 g/mol . The compound features a central sp²-hybridized carbon bearing a formal negative charge delocalized across three phenyl rings, coordinated to a sodium counterion [1]. This extensive charge delocalization confers a distinctive basicity profile—sufficiently strong to deprotonate ethanol (exhibiting greater basicity than sodium ethoxide) [2], yet substantially less basic than conventional alkylsodium or alkyllithium reagents due to the electron-withdrawing and resonance-stabilizing effects of the phenyl substituents [1]. The compound is typically supplied and handled as a deep red ethereal solution under inert atmosphere, reflecting its acute sensitivity to moisture and oxygen [2].

Why Triphenylmethyl Sodium Cannot Be Replaced by Generic Strong Bases in Anionic Polymerization and Selective Condensations


Substituting triphenylmethyl sodium with seemingly analogous strong bases—such as n-butyllithium, sodium hydride, or sodium ethoxide—fails in specific synthetic contexts because the defining functional attribute of Ph₃CNa is not merely its Brønsted basicity but rather its uniquely attenuated nucleophilicity coupled with high carbanion stability [1]. The steric bulk of the three phenyl rings renders the anionic center poorly accessible for direct nucleophilic attack while still enabling controlled proton abstraction and electron-transfer initiation [2]. Conventional strong bases such as n-butyllithium (pKa ~50) initiate polymerization with high exothermicity and low selectivity, often leading to broad molecular weight distributions and chain-transfer side reactions [1]. In contrast, the lower basicity of the triphenylmethyl carbanion—reported to be markedly lower than that of benzyl and allyl carbanions—enables controlled anionic polymerization of nonpolar monomers where stronger initiators produce uncontrolled chain growth [1]. Furthermore, sodium ethoxide, despite being less basic than Ph₃CNa, lacks the steric shielding necessary to prevent unwanted nucleophilic additions in ester enolate formations where triphenylmethyl sodium succeeds due to its hindered carbanion geometry [3].

Triphenylmethyl Sodium (CAS 4303-71-3): Quantitative Comparative Evidence for Scientific Selection


Comparative Basicity: Triphenylmethyl Sodium vs. Sodium Ethoxide

Triphenylmethyl sodium exhibits demonstrably higher basicity than sodium ethoxide, as established by comparative reactivity assessments. The conjugate acid of triphenylmethyl sodium, triphenylmethane, possesses a pKa of approximately 31-33, whereas the conjugate acid of sodium ethoxide (ethanol) has a pKa of approximately 16 [1]. This 15-17 pKa unit difference quantifies the enhanced proton-abstraction capacity of Ph₃CNa. However, crucially, this basicity remains substantially lower than that of n-butyllithium (pKa ~50) or sodium hydride (pKa ~35-38), positioning Ph₃CNa in an intermediate strength regime that enables selective deprotonations without indiscriminate attack [1][2].

Organometallic chemistry Base strength comparison Carbanion stability

Initiation Efficiency in Anionic Polymerization: Low Basicity Enables Controlled Chain Growth

The triphenylmethyl carbanion exhibits markedly lower basicity than benzyl and allyl carbanions, a property that enables controlled anionic polymerization of nonpolar monomers including styrene and butadiene where stronger initiators produce uncontrolled propagation [1]. The study by Arest-Yakubovich et al. (Polymer, 2002) explicitly notes that 'the basicity of 1,1-diphenylalkyl and, especially, triphenylmethyl carbanions is much lower than that of benzyl and allyl carbanions' [1]. This attenuated basicity reduces the rate of chain-transfer reactions, enabling narrower molecular weight distributions (MWD) in the resulting polymers when appropriate conditions (e.g., benzene solvent for barium analogs) are employed [1].

Anionic polymerization Living polymerization Kinetics Polymer chemistry

Comparative Performance in n-Hexyl Isocyanate Polymerization: Monofunctional Initiator Screening

In a head-to-head evaluation of monofunctional initiators for the anionic polymerization of n-hexyl isocyanate (HIC) in THF at -98°C, triphenylmethyl sodium (TrNa) was tested alongside s-BuLi, 1,1-diphenyl-4-methylpentyl lithium (DPMPL), benzyl potassium (BzK), and benzyl sodium (BzNa) [1]. The study assessed each initiator for its capacity to produce well-defined poly(n-hexyl isocyanate) chains. While the benzyl sodium/NaBPh₄ system ultimately enabled synthesis of well-defined block copolymers with styrene and isoprene, the evaluation established that the sterically hindered triphenylmethyl sodium exhibits distinct initiation kinetics that differ from both alkyllithium and less-hindered sodium initiators [1].

Anionic polymerization Block copolymer synthesis Initiator evaluation

Superior Ester Enolate Formation: Triphenylmethyl Sodium vs. Sodium/Potassium Ethoxide

Triphenylmethyl sodium demonstrates the unique capability to form sodium enolates from esters that are entirely unreactive toward sodium or potassium ethoxide, including ethyl isobutyrate and ethyl isovalerate [1]. This differential reactivity arises from the combination of (i) higher thermodynamic basicity than ethoxide and (ii) steric shielding of the carbanionic center, which prevents the nucleophilic addition pathways that ethoxide undergoes with hindered esters [1]. The reagent's ability to generate enolates from sterically encumbered substrates expands the accessible synthetic space beyond what conventional alkoxide bases can achieve.

Organic synthesis Enolate chemistry Condensation reactions Base selection

Steric Profile Comparison: Triphenylmethyl vs. Benzyl and Diphenylmethyl Moieties

The triphenylmethyl (trityl) group provides a uniquely bulky, symmetric steric environment that fundamentally alters reaction trajectories compared to smaller arylalkyl carbanions such as benzyl or diphenylmethyl species [1]. The trityl group has been explicitly employed as a 'temporary steric buttress' in intramolecular Diels-Alder cycloadditions, where its spatial bulk forces specific conformations that smaller aromatic groups cannot enforce [2]. In contrast, the benzyl group, while resonance-stabilized, provides minimal steric shielding and enables higher nucleophilic reactivity [1]. This differential steric profile is intrinsic to the carbanion source and influences every reaction employing Ph₃CNa as a base or initiator.

Steric hindrance Reaction selectivity Protecting group chemistry

Comparative Stability and Handling: Triphenylmethyl Sodium vs. n-Butyllithium

While both triphenylmethyl sodium and n-butyllithium require rigorous exclusion of moisture and oxygen, their stability and hazard profiles differ materially. n-Butyllithium is pyrophoric in concentrated solutions (50-80%) and ignites immediately upon exposure to air, reacting violently with water and oxygen [1]. Triphenylmethyl sodium, in contrast, decomposes upon contact with cold water and undergoes slow aerial oxidation to triphenylmethyl radical followed by peroxide formation, but lacks the extreme pyrophoricity of concentrated n-BuLi [2]. Its ethereal solutions exhibit a dielectric constant of 7.11 at 25°C and are sufficiently stable for handling under inert atmosphere using standard Schlenk techniques [2].

Organometallic reagent stability Laboratory safety Pyrophoric reagents

Optimal Application Scenarios for Triphenylmethyl Sodium Based on Quantitative Differentiation


Controlled Anionic Polymerization of Styrene and Butadiene for Narrow-Dispersity Polymers

Utilize triphenylmethyl sodium when targeting controlled anionic polymerization of nonpolar monomers (styrene, butadiene) where conventional strong bases such as n-butyllithium produce uncontrolled propagation and broad molecular weight distributions [1]. The significantly lower basicity of the triphenylmethyl carbanion relative to benzyl and allyl carbanions reduces chain-transfer reactions, enabling narrower MWD polymers when appropriate solvent conditions are selected [1]. This scenario is particularly relevant for synthesizing block copolymers and functionalized polymers requiring precise molecular weight control [1].

Enolate Generation from Sterically Hindered Esters Inaccessible to Ethoxide Bases

Employ triphenylmethyl sodium for the selective formation of sodium enolates from sterically hindered esters (e.g., ethyl isobutyrate, ethyl isovalerate) that remain entirely unreactive toward sodium or potassium ethoxide [2]. The combination of higher thermodynamic basicity and substantial steric shielding of the carbanionic center enables this unique reactivity, expanding the accessible substrate scope for condensation and alkylation reactions [2].

Initiation of n-Hexyl Isocyanate Polymerization for Block Copolymer Synthesis

Select triphenylmethyl sodium as a monofunctional initiator for the anionic polymerization of n-hexyl isocyanate (HIC) in THF at cryogenic temperatures (-98°C) when evaluating sodium-based initiators for block copolymer synthesis with styrene or isoprene [3]. The direct comparative evaluation against s-BuLi, DPMPL, BzK, and BzNa provides a basis for selecting the optimal initiator based on target polymer architecture and molecular weight requirements [3].

Synthetic Steps Requiring Strong Base with Minimal Nucleophilic Character

Deploy triphenylmethyl sodium in synthetic sequences where strong Brønsted basicity (pKa of conjugate acid ~31-33) is required for deprotonation but high nucleophilicity would cause unwanted side reactions [4][5]. The steric bulk of the three phenyl rings suppresses nucleophilic addition pathways while maintaining sufficient basicity for proton abstraction [5]. This profile is distinct from both weaker bases (e.g., sodium ethoxide, pKa ~16) which lack sufficient deprotonation capacity, and stronger but highly nucleophilic bases (e.g., n-butyllithium) which cause indiscriminate attack [4].

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